molecular formula C4H6O2<br>C4H6O2<br>CH3-CH=CH-COOH B150538 Crotonic acid CAS No. 107-93-7

Crotonic acid

Cat. No.: B150538
CAS No.: 107-93-7
M. Wt: 86.09 g/mol
InChI Key: LDHQCZJRKDOVOX-NSCUHMNNSA-N
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Description

Crotonic acid (trans-2-butenoic acid) is an α,β-unsaturated carboxylic acid with the chemical formula CH₃CH=CHCOOH. It exists in two geometric isomers: the trans-isomer (this compound) and the cis-isomer (isothis compound). The trans form is more thermodynamically stable and prevalent.

Preparation Methods

Industrial Synthesis via Crotonaldehyde Oxidation

The most widely adopted industrial method for crotonic acid production involves the oxidation of crotonaldehyde. This process typically employs air or oxygen as the oxidizing agent under controlled conditions:

CH3CH=CHCHO+12O2CH3CH=CHCO2H\text{CH}3\text{CH=CHCHO} + \frac{1}{2}\text{O}2 \rightarrow \text{CH}3\text{CH=CHCO}2\text{H}

Reaction parameters such as temperature (80–120°C), pressure (1–3 atm), and catalyst selection (e.g., metal oxides) critically influence the yield and isomer distribution . Industrial batches often yield a mixture containing >90% trans-crotonic acid, with residual cis-isomer (3–4%) and minor byproducts like formic and acetic acids . Post-reaction purification involves fractional distillation to remove unreacted crotonaldehyde, followed by crystallization.

Challenges in Traditional Crystallization

Conventional water-based crystallization generates significant waste: approximately 1 ton of effluent and 1,500 m³ of contaminated air per ton of product . Energy-intensive drying of water-moist this compound further complicates the process. These inefficiencies have driven the adoption of melt crystallization, which eliminates aqueous waste and reduces energy consumption by 30–40% .

Knoevenagel Condensation of Acetaldehyde and Malonic Acid

The Knoevenagel condensation offers a laboratory-scale route to this compound, leveraging the base-catalyzed reaction between acetaldehyde and malonic acid in pyridine:

CH3CHO+CH2(CO2H)2pyridineCH3CH=CHCO2H+CO2+H2O\text{CH}3\text{CHO} + \text{CH}2(\text{CO}2\text{H})2 \xrightarrow{\text{pyridine}} \text{CH}3\text{CH=CHCO}2\text{H} + \text{CO}2 + \text{H}2\text{O}

This method produces this compound with >85% yield but requires meticulous control of stoichiometry and reaction time to minimize side products like acetic acid . While unsuitable for large-scale production due to high reagent costs, it remains valuable for synthesizing isotopically labeled this compound in research settings.

Alkaline Hydrolysis of Allyl Cyanide

Allyl cyanide hydrolysis followed by double-bond rearrangement provides an alternative pathway:

CH2=CHCH2CNNaOHCH2=CHCH2CO2NaΔCH3CH=CHCO2H\text{CH}2=\text{CHCH}2\text{CN} \xrightarrow{\text{NaOH}} \text{CH}2=\text{CHCH}2\text{CO}2\text{Na} \xrightarrow{\Delta} \text{CH}3\text{CH=CHCO}_2\text{H}

The initial hydrolysis at 80–100°C yields sodium crotonate, which undergoes thermal isomerization to this compound . This method achieves moderate yields (70–75%) but is hampered by the toxicity of allyl cyanide and the need for high-purity starting materials.

Thermal Decomposition of 3-Hydroxybutyric Acid

Distillation of 3-hydroxybutyric acid at elevated temperatures (180–200°C) induces dehydration to this compound:

CH3CH(OH)CH2CO2HΔCH3CH=CHCO2H+H2O\text{CH}3\text{CH(OH)CH}2\text{CO}2\text{H} \xrightarrow{\Delta} \text{CH}3\text{CH=CHCO}2\text{H} + \text{H}2\text{O}

This route is limited by the availability of 3-hydroxybutyric acid, which is typically derived from bacterial fermentation . Recent advances in bio-based production (discussed in Section 6) have revitalized interest in this method for sustainable chemistry applications.

Bio-Based Production via Polyhydroxybutyrate Depolymerization

A groundbreaking approach involves the thermolytic distillation of polyhydroxybutyrate (PHB), a biodegradable polymer synthesized by bacteria. At 170°C and 150 mbar, PHB depolymerizes selectively to this compound with minimal byproducts :

(-OCH(CH3)CH2CO2-)nΔnCH3CH=CHCO2H(\text{-OCH}(\text{CH}3)\text{CH}2\text{CO}2\text{-})n \xrightarrow{\Delta} n\,\text{CH}3\text{CH=CHCO}2\text{H}

PHB SourceThis compound Recovery (%)
Pure PHB92
60% PHB-enriched78
30% PHB-enriched58

This method aligns with green chemistry principles, utilizing renewable feedstocks and avoiding toxic reagents . The bio-based this compound exhibits comparable reactivity to petroleum-derived variants in photochemical applications, such as TBADT-catalyzed hydroacylation .

Purification via Melt Crystallization

Traditional water-based crystallization has been supplanted by melt crystallization for isolating isomerically pure this compound. The process involves:

  • Melting the crude isomer mixture (≥40% trans- or ≥80% cis-crotonic acid).

  • Gradual cooling to induce selective crystallization.

  • Drainage of residual melt and temperature-controlled purification .

Example Protocol for trans-Crotonic Acid:

  • Starting Material: 94.5–95.5% trans-isomer.

  • Crystallization Temperature: 56–57°C (4 hours), followed by cooling to 10°C.

  • Yield: 100 parts pure trans-crotonic acid from 116 parts crude mixture .

Advantages Over Aqueous Crystallization:

  • Zero aqueous effluent.

  • 20–25% reduction in energy consumption.

  • Purity >99.5% for both isomers .

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)ScalabilitySustainability
Crotonaldehyde Oxidation90–9595–98IndustrialModerate
Knoevenagel Condensation85–9098+LaboratoryLow
PHB Depolymerization58–9299Pilot-scaleHigh
Melt Crystallization95–9899.5IndustrialHigh

The oxidation route remains dominant for bulk production, while PHB depolymerization emerges as the most sustainable option. Melt crystallization bridges the gap between high purity and environmental compliance, making it indispensable for pharmaceutical-grade this compound .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Butenoic acid can undergo oxidation reactions to form various products, including carbon dioxide and water.

    Reduction: Reduction of butenoic acid can lead to the formation of butanoic acid.

    Substitution: Butenoic acid can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution Reagents: Substitution reactions often involve reagents like phosphorus pentachloride and thionyl chloride.

Major Products

    Oxidation: Carbon dioxide and water.

    Reduction: Butanoic acid.

    Substitution: Various substituted butenoic acids depending on the reagent used.

Scientific Research Applications

Polymer Production

Crotonic acid serves as a key monomer in the synthesis of various polymers. Its ability to undergo polymerization enhances the properties of materials, particularly in:

  • Adhesives : this compound-based polymers improve adhesion strength and flexibility, making them ideal for construction and automotive applications.
  • Coatings : The compound is used in coatings that require durability and resistance to environmental factors.
  • Textiles : It functions as a sizing agent, enhancing the weaving properties of yarns and fabrics.

Case Study: CROSS-LIFE Project
The CROSS-LIFE project aims to produce bio-based this compound from wastewater treatment sludge. This initiative not only reduces waste but also provides a sustainable feedstock for polymer production, demonstrating the potential of this compound in promoting circular economy practices .

ApplicationDescription
AdhesivesEnhances adhesion strength and flexibility.
CoatingsProvides durability and environmental resistance.
TextilesImproves weaving properties of yarns and fabrics.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized as a building block for active pharmaceutical ingredients (APIs). Its derivatives have been explored for their potential as enzyme inhibitors, particularly in targeting protein kinases.

Research Insight: Protein Kinase Inhibition
A study identified substituted 4-oxo-crotonic acid derivatives as effective inhibitors of protein kinase B (PknB), crucial for Mycobacterium tuberculosis cell division. The findings suggest that these derivatives could lead to new therapeutic strategies against tuberculosis .

Food Industry

This compound is employed as a food additive, primarily serving as an acidity regulator and flavor enhancer in processed foods. Its role in food technology is vital for maintaining product quality and extending shelf life.

ApplicationFunction
Food AdditiveActs as an acidity regulator and flavor enhancer.

Cosmetics and Personal Care

In cosmetics, this compound contributes to formulations aimed at improving skin texture and moisture retention. It is included in skincare products due to its beneficial properties:

  • Moisturizers : Enhances moisture retention in skin formulations.
  • Texturizers : Improves the overall feel and application of cosmetic products.

Chemical Synthesis

This compound is a crucial intermediate in organic synthesis, facilitating the production of various chemicals through reactions like esterification and hydrogenation. Its versatility makes it valuable in synthesizing agrochemicals and specialty chemicals.

Table: Chemical Reactions Involving this compound

Reaction TypeDescription
EsterificationForms esters with alcohols for various applications.
HydrogenationConverts this compound into saturated compounds.
PolymerizationProduces polymers with enhanced properties.

Comparison with Similar Compounds

Key Properties :

  • Molecular weight : 86.09 g/mol
  • Melting point : 72°C (trans), 15°C (cis)
  • Boiling point : 185°C (trans)
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol.
  • Acidity : pKa ≈ 4.7, weaker than saturated carboxylic acids due to conjugation stabilization of the carboxylate anion.

Crotonic acid belongs to the carboxylic acid family. Below is a comparative analysis with structurally or functionally related compounds:

Acrylic Acid (CH₂=CHCOOH)

  • Structure : α,β-unsaturated acid with a shorter carbon chain.
  • Acidity : Stronger (pKa ≈ 4.25) due to reduced steric hindrance.
  • Applications : Widely used in superabsorbent polymers (e.g., diapers) and adhesives.
  • Key Difference : this compound’s methyl group enhances hydrophobicity, making it less reactive in aqueous systems compared to acrylic acid.

Butyric Acid (CH₃CH₂CH₂COOH)

  • Structure : Saturated carboxylic acid with a four-carbon chain.
  • Acidity : Weaker (pKa ≈ 4.82) due to lack of conjugation.
  • Applications : Used in food flavoring and animal feed additives.
  • Key Difference : The absence of a double bond in butyric acid reduces its utility in polymerization reactions.

Methacrylic Acid (CH₂=C(CH₃)COOH)

  • Structure : α,β-unsaturated acid with a methyl group on the β-carbon.
  • Acidity : Similar pKa (~4.65) but higher steric hindrance.
  • Applications: Key monomer for polymethyl methacrylate (PMMA) plastics.
  • Key Difference : Methacrylic acid’s additional methyl group improves polymer durability compared to this compound derivatives.

Maleic Acid (HOOCCH=CHCOOH)

  • Structure : Dicarboxylic acid with conjugated double bonds.
  • Acidity : Stronger first dissociation (pKa₁ ≈ 1.9) due to dual carboxyl groups.
  • Applications : Used in resins, dyes, and as a pH regulator.
  • Key Difference: Maleic acid’s bifunctional nature enables cross-linking in polymers, unlike monocarboxylic this compound.

Research Findings and Industrial Relevance

  • Thermal Stability : this compound’s trans isomer exhibits higher thermal stability than cis-isoforms, making it preferable in high-temperature polymer processing .
  • Biological Activity : Derivatives of this compound show antimicrobial properties, though less potent than those of acrylic acid-based compounds .
  • Market Trends : Methacrylic acid dominates the polymer industry, while this compound remains niche due to cost and reactivity limitations .

Biological Activity

Crotonic acid, also known as (2E)-2-butenoic acid, is a short-chain fatty acid that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of the biological effects of this compound, with a focus on its mechanisms of action, implications in cellular processes, and potential therapeutic applications.

  • Chemical Formula : C₄H₆O₂
  • CAS Number : 107-93-7
  • Molecular Weight : 86.09 g/mol

This compound exhibits various biological activities primarily through its role as a histone deacetylase inhibitor and its influence on post-translational modifications (PTMs) of proteins:

  • Histone Modification : this compound induces histone modifications in chemically induced pluripotent stem cells (CiPSCs), enhancing gene expression and facilitating telomere maintenance. It has been shown to increase telomere length, which is crucial for cellular longevity and stability .
  • p53 Regulation : Recent studies indicate that this compound negatively regulates the tumor suppressor protein p53 by inducing crotonylation at serine 46. This modification leads to a decrease in p53 protein levels and activity, impacting cellular responses to stress and potentially promoting cancer cell proliferation under metabolic stress .

Stem Cell Reprogramming

This compound has been identified as a significant enhancer in the reprogramming of mouse embryonic fibroblasts (MEFs) to induced pluripotent stem cells (iPSCs). It works synergistically with other small molecules, such as valproic acid and CHIR 99021, to improve reprogramming efficiency .

Effects on Cancer Cells

The crotonylation effect of this compound on p53 suggests a dual role where it may enhance glycolytic activity in cancer cells while simultaneously impairing the tumor suppressor function of p53. This mechanism highlights the complexity of this compound's role in cancer biology, where it could potentially support tumor growth under certain conditions .

Case Studies

  • Stem Cell Research : In a study by Fu et al. (2018), this compound was used alongside other compounds to enhance the reprogramming efficiency of fibroblasts into iPSCs. The results demonstrated significant increases in pluripotency markers and telomere length, suggesting a robust role for this compound in stem cell biology .
  • Cancer Proliferation : A study published in Nature Communications explored the impact of this compound on p53 activity in various cancer cell lines. The findings indicated that while this compound promotes glycolysis, it also leads to reduced p53 levels, thereby facilitating increased cell proliferation under stress conditions .

Table 1: Summary of Biological Activities of this compound

ActivityMechanismReference
Histone ModificationInduces histone acetylation
Telomere MaintenanceIncreases telomere length
p53 RegulationInduces crotonylation at Ser46
Stem Cell ReprogrammingEnhances reprogramming efficiency
Cancer Cell ProliferationIncreases glycolytic activity; reduces p53

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying crotonic acid in complex biological or chemical mixtures?

  • Methodological Answer : Gas chromatography (GC) coupled with derivatization using metaphosphoric acid is a validated approach for separating and quantifying this compound in fermentation broths or degradation studies. Key steps include:

  • Derivatization: Mix samples with a this compound/metaphosphoric acid solution to stabilize volatile compounds .
  • Centrifugation and filtration: Remove particulates using 0.22-μm membranes to prevent column contamination.
  • Instrument calibration: Use internal standards (e.g., 3-hydroxybutyrate) to account for matrix effects.
  • Validation: Ensure linearity, recovery rates, and limit of detection (LOD) are reported for reproducibility .

Q. How can researchers design experiments to safely handle this compound given its corrosive properties?

  • Methodological Answer : Implement safety protocols aligned with OSHA and institutional guidelines:

  • Containment : Use fume hoods for handling powdered this compound to avoid inhalation exposure .
  • PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles to prevent skin/eye contact.
  • Storage : Store in airtight containers at ≤25°C, segregated from oxidizing agents (e.g., peroxides) and strong bases to prevent exothermic reactions .
  • Waste management : Neutralize waste with sodium bicarbonate before disposal to reduce corrosivity .

Advanced Research Questions

Q. What mechanistic insights explain the generation of this compound during thermal degradation of polyhydroxyalkanoates (PHAs)?

  • Methodological Answer : this compound forms via β-elimination reactions in poly-3-hydroxybutyrate (P3HB) backbones at elevated temperatures (>160°C). To study this:

  • Controlled degradation : Use thermogravimetric analysis (TGA) coupled with GC-MS to monitor this compound release kinetics .
  • Kinetic modeling : Apply Arrhenius equations to quantify activation energy and reaction rates.
  • Validation : Compare experimental data with DFT simulations of bond cleavage pathways .

Q. How should researchers address contradictions in data when this compound concentrations deviate from theoretical predictions in degradation studies?

  • Methodological Answer :

  • Error source analysis : Check for side reactions (e.g., esterification) or incomplete β-elimination using NMR or FTIR .
  • Matrix effects : Quantify interfering compounds (e.g., residual solvents) via spike-and-recovery experiments.
  • Statistical reconciliation : Use multivariate regression to identify variables (e.g., temperature, pH) influencing discrepancies .

Q. What strategies ensure reproducibility when synthesizing this compound derivatives for polymer research?

  • Methodological Answer :

  • Synthetic protocols : Report molar ratios, catalyst purity (e.g., sulfuric acid vs. enzymatic catalysts), and reaction time/temperature profiles .
  • Characterization : Include ¹H/¹³C NMR, HPLC purity data, and melting points for all derivatives.
  • Data transparency : Provide raw chromatograms and spectral data in supplementary materials .

Q. How can this compound’s reactivity be leveraged to design novel copolymers with tailored thermal properties?

  • Methodological Answer :

  • Copolymer design : Use this compound as a comonomer in radical polymerization with styrene or acrylates. Optimize initiator (e.g., AIBN) concentrations and reaction solvents .
  • Thermal analysis : Employ differential scanning calorimetry (DSC) to measure glass transition temperatures (Tg) and thermal stability.
  • Structure-property links : Correlate monomer sequence (via MALDI-TOF) with mechanical performance .

Q. What methodologies resolve challenges in detecting trace this compound in environmental samples?

  • Methodological Answer :

  • Pre-concentration : Use solid-phase extraction (SPE) with C18 cartridges to isolate this compound from aqueous matrices .
  • Sensitivity enhancement : Derivatize with p-bromophenacyl bromide for UV detection at 254 nm in HPLC.
  • Cross-validation : Confirm results with LC-MS/MS in multiple reaction monitoring (MRM) mode .

Q. Methodological Best Practices

  • Literature review : Utilize Google Scholar to prioritize high-impact studies by citation count and relevance to PHA degradation or organic synthesis .
  • Data reporting : Follow the Beilstein Journal of Organic Chemistry guidelines for experimental details, ensuring reproducibility .
  • Ethical design : Adopt mixed-methods approaches (qualitative + quantitative) to address mechanistic and applied research questions .

Properties

IUPAC Name

(E)-but-2-enoic acid
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InChI

InChI=1S/C4H6O2/c1-2-3-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+
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InChI Key

LDHQCZJRKDOVOX-NSCUHMNNSA-N
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Canonical SMILES

CC=CC(=O)O
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Isomeric SMILES

C/C=C/C(=O)O
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Molecular Formula

C4H6O2, Array
Record name CROTONIC ACID
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DSSTOX Substance ID

DTXSID30880973
Record name (E)-Crotonic acid
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Molecular Weight

86.09 g/mol
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Physical Description

Crotonic acid appears as a white crystalline solid. Shipped as either a solid or liquid. Soluble in water and less dense than water. Corrosive to metals and tissue., White to yellow solid; [ICSC] Cream colored crystals; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS WITH PUNGENT ODOUR., Off-white powder; Harsh, pungent, acrylic odour
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Record name But-2-enoic acid
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Boiling Point

185 °C, Boiling point = 169 °C /CIS ISOMER/, BOILING POINT: 185 °C @ 760 MM HG; 128 °C @ 100 MM HG; 165.5 °C @ 400 MM HG; 146 °C @ 200 MM HG; 116.7 °C @ 60 MM HG; 80 °C @ 10 MM HG; 93 °C @ 20 MM HG; 107.8 °C @ 40 MM HG /TRANS ISOMER/, 185.00 °C. @ 760.00 mm Hg, 189 °C
Record name Butenoic Acid
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Flash Point

190 °F (NFPA, 2010), 190 °F (OPEN CUP), 88 °C o.c.
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Solubility

VERY SOL IN WATER; SOL IN ETHER, ACETONE & IN HOT PETROLEUM ETHER, IN ETHANOL @ 25 °C: 52.5% WT/WT; ACETONE @ 25 °C: 53.0% W/W; IN TOLUENE @ 25 °C: 37.5% WT/WT, Water solubility: 8.6X10+4 mg/l at 25 °C, 555 g/l in water at 20 °C, 8.60E+04 mg/L @ 25 °C (exp), Solubility in water at 20 °C: soluble, Slightly soluble in water, Soluble (in ethanol)
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Density

Density = 1.018 at 15 °C/4 °C, Density = 0.9604 g/ cu cm at 77 °C /TRANS ISOMER/, Density = 1.0267 g/ cu cm at 20 °C /CIS ISOMER/, Relative density (water = 1): 1.02
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Vapor Density

2.97 (air= 1), Relative vapor density (air = 1): 2.97
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Vapor Pressure

24 Pa at 20 °C, Vapor pressure, Pa at 20 °C: 24
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Color/Form

MONOCLINIC NEEDLES OR PRISMS (FROM WATER OR PETROLEUM ETHER), COLORLESS NEEDLE-LIKE CRYSTALS, WHITE CRYSTALLINE SOLID

CAS No.

3724-65-0, 107-93-7
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Melting Point

72 °C
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